molecular formula C15H35N2O6P B11928929 sn-Glycerol 3-phosphate (biscyclohexylammonium salt)

sn-Glycerol 3-phosphate (biscyclohexylammonium salt)

Cat. No.: B11928929
M. Wt: 370.42 g/mol
InChI Key: FWIDSLORBURWJY-CFMHHUGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: sn-Glycerol 3-phosphate (biscyclohexylammonium salt) is produced through the reduction of dihydroxyacetone phosphate using NADH formed during glycolysis . The compound can be synthesized in the laboratory by reacting glycerol with phosphoric acid in the presence of cyclohexylamine .

Industrial Production Methods: The industrial production of sn-Glycerol 3-phosphate (biscyclohexylammonium salt) involves large-scale chemical synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: sn-Glycerol 3-phosphate (biscyclohexylammonium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glyceraldehyde 3-phosphate, while reduction can produce glycerol .

Properties

Molecular Formula

C15H35N2O6P

Molecular Weight

370.42 g/mol

IUPAC Name

cyclohexylazanium;[(2R)-2,3-dihydroxypropyl] phosphate

InChI

InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1

InChI Key

FWIDSLORBURWJY-CFMHHUGTSA-N

Isomeric SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C([C@H](COP(=O)([O-])[O-])O)O

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(COP(=O)([O-])[O-])O)O

Origin of Product

United States

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